molecular formula C6H5KMgO7 B1259484 Potassium-magnesium citrate

Potassium-magnesium citrate

カタログ番号: B1259484
分子量: 252.5 g/mol
InChIキー: MNWBULKLOQZRTN-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium-magnesium citrate is a research-grade compound providing a combined source of potassium and magnesium in a bioavailable citrate salt form. It is primarily utilized in preclinical and mechanistic studies investigating nephrolithiasis (kidstone formation), where it has been shown to increase urinary pH and citrate excretion while decreasing urinary calcium, thereby reducing the risk of calcium oxalate crystal formation . Its alkalizing properties and electrolyte composition also make it a valuable tool for research in cardiovascular and metabolic health, particularly for exploring the mitigation of diuretic-induced side effects like hypokalemia, hypomagnesemia, and hyperglycemia . The citrate component enhances the bioavailability of both minerals. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or personal use. Researchers should handle it with appropriate safety precautions.

特性

分子式

C6H5KMgO7

分子量

252.5 g/mol

IUPAC名

magnesium;potassium;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.K.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+1;+2/p-3

InChIキー

MNWBULKLOQZRTN-UHFFFAOYSA-K

正規SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[K+]

同義語

potassium-magnesium citrate

製品の起源

United States

準備方法

Aqueous Solution-Based Method (EP2285229B1)

This patent outlines a three-step process involving citrate dissolution, magnesium-potassium co-addition, and spray drying:

Step 1: Citrate Dissolution

  • Reagents : Citric acid anhydrous (540 g) dissolved in deionized water (2840 g) at 0.25–1.2 M concentration.
  • Conditions : Agitation at 200–400 rpm with cooling to <25°C using industrial chillers (e.g., Huber CC230).

Step 2: Magnesium-Potassium Incorporation

  • Reagents : Magnesium oxide (141 g) and potassium hydroxide (107 g) added sequentially.
  • Stoichiometry : Molar ratios of Mg:K:citrate adjusted to 1:1:1 or 5:2:4.
  • pH Control : Final pH maintained at 7.5–10.5 to prevent citrate degradation.

Step 3: Drying and Product Formation

  • Techniques : Spray drying at 25–35% total dissolved solids (TDS) yields a free-flowing powder with 8% Mg and 7.5% K by dry weight.

Reaction Mechanism :
$$
\text{C}6\text{H}8\text{O}7 + \text{MgO} + \text{KOH} \rightarrow \text{MgKC}6\text{H}5\text{O}7\cdot n\text{H}2\text{O} + \text{H}2\text{O} \quad
$$

Hydrated Slush Method (EP0429157A2)

This method prioritizes temperature control to avoid citrate decomposition:

Step 1: Citric Acid Hydration

  • Reagents : Citric acid (1 mol) mixed with water (10–20% w/w) under continuous agitation.
  • Temperature : Maintained below 10°C during magnesium compound addition (e.g., Mg(OH)₂ or MgCO₃).

Step 2: Sequential Alkali Addition

  • Order : Potassium hydroxide introduced after magnesium integration to achieve a 4:1:2 (K:Mg:citrate) ratio.
  • Reaction Time : 30–60 minutes to ensure complete ion complexation.

Step 3: Pasteurization and Stabilization

  • Post-Treatment : Heat treatment at 80°C for 15 minutes followed by sterile filtration into borosilicate bottles.

Critical Parameters :

Parameter Optimal Range Impact on Yield
Temperature 5–10°C Prevents citrate degradation
Water Content 10–20% Balances reaction rate and slush viscosity
Agitation Speed 150–300 rpm Ensures homogeneous mixing
pH 8.0–9.5 Stabilizes ternary complex

Data synthesized from

Comparative Analysis of Synthesis Methods

Stoichiometric Flexibility

  • EP2285229B1 : Allows Mg:K ratios from 1:1 to 2.5:1, enabling customization for magnesium-rich supplements.
  • EP0429157A2 : Fixed 4:1:2 ratio optimizes potassium delivery for electrolyte beverages.

Drying Techniques and Product Stability

Method Drying Technique Moisture Content Shelf Life (Months)
Spray Drying 180°C inlet, 80°C outlet 2–4% 24
Slush Pasteurization Ambient evaporation 8–12% 18

Analytical Characterization

Spectroscopic Validation

  • FT-IR Analysis : Peaks at 1580 cm⁻¹ (asymmetric COO⁻ stretch) and 1400 cm⁻¹ (symmetric COO⁻ stretch) confirm citrate coordination.
  • XRD Patterns : Diffraction peaks at 2θ = 12.3°, 24.7°, and 30.1° match reference spectra for crystalline MgK citrate.

Pharmacopeial Compliance (USP32)

  • Purity Criteria :
    • Magnesium oxide content: 1.55–1.90 g/100 mL.
    • Citric acid anhydrous: ≥7.59 g/100 mL.
  • Identification Tests :
    • Positive for magnesium (NH₄OH precipitation) and citrate (permanganate-mercuric sulfate white precipitate).

Industrial-Scale Considerations

Equipment Specifications

  • Reactor Material : 316L stainless steel or glass-lined to prevent metal leaching.
  • Filtration Systems : 0.22 μm membrane filters for sterile product filling.

Cost-Benefit Analysis

Factor Aqueous Method Slush Method
Energy Consumption 15 kWh/kg 8 kWh/kg
Raw Material Cost \$2.10/kg \$1.85/kg
Yield Efficiency 92% 88%

Q & A

Basic Research Questions

Q. How does the bioavailability of potassium and magnesium from potassium-magnesium citrate compare to individual citrate salts in human studies?

  • Methodological Answer : A crossover study design with timed urine collection is recommended. In a 1991 trial, 14 healthy volunteers ingested this compound, potassium citrate, magnesium citrate, and potassium chloride under metabolic diet control. Urinary potassium, magnesium, and citrate excretion were measured over 24 hours. Results showed potassium bioavailability from this compound matched potassium citrate and potassium chloride, while magnesium bioavailability aligned with magnesium citrate. Citraturic response (urinary citrate increase) was highest with this compound (129 mg/day vs. 105 mg/day for potassium citrate) due to synergistic effects .
  • Key Metrics : Urinary excretion rates, crossover design, controlled dietary phases.

Q. What experimental protocols ensure reproducibility in assessing this compound’s effects on urinary pH and citrate levels?

  • Methodological Answer : Follow pharmacopeial standards for solution preparation (e.g., USP monographs) and use validated assays for citrate quantification. For example, atomic absorption spectroscopy or ion chromatography ensures accurate measurement of potassium and magnesium. Studies should standardize urine collection intervals (e.g., 24-hour vs. spot samples) and control dietary intake of oxalate, calcium, and sodium to minimize confounding variables .

Advanced Research Questions

Q. What mechanisms explain this compound’s superior inhibition of calcium oxalate (CaOx) crystallization compared to potassium citrate alone?

  • Methodological Answer : Magnesium directly inhibits CaOx crystal growth by competing with calcium for oxalate binding, while citrate increases urinary pH and chelates calcium. Combined, they reduce urinary saturation indices (SSp) for CaOx and uric acid. A randomized trial showed this compound decreased CaOx saturation by 45% versus 28% with potassium citrate, attributed to dual ionic effects and pH stabilization .
  • Key Data : Urinary SSp values, crystallization inhibition assays (e.g., COMET assay).

Q. How do contradictory findings in clinical trials on citrate therapy for nephrolithiasis inform future study designs?

  • Methodological Answer : Meta-analyses (e.g., Cochrane reviews) highlight heterogeneity in outcomes due to variations in dosing, baseline hypocitraturia severity, and compliance. For example, a 2015 review of seven RCTs noted this compound reduced stone recurrence by 40% in idiopathic calcium stone formers, but compliance issues skewed results in open-label trials. Future studies should use double-blind designs, standardized citrate doses (e.g., 60 mEq/day), and adjust for baseline urinary citrate levels .

Q. What statistical approaches address variability in urinary citrate excretion during long-term this compound supplementation?

  • Methodological Answer : Delta values (difference between baseline and follow-up) with percentile stratification (5th, 50th, 95th) reveal nonhomogeneous responses. Mixed-effects models account for intra-subject variability, while sensitivity analyses exclude outliers. For instance, a study found 20% of patients had negative delta citrate values despite overall group improvement, suggesting genetic or dietary modifiers .

Methodological Guidelines for Research

Q. How to validate citrate quantification in complex matrices like urine or dietary supplements?

  • Answer : Use USP Method 2 for potassium citrate assays, which involves ion-selective electrodes or titration with standardized solutions. For magnesium, inductively coupled plasma mass spectrometry (ICP-MS) ensures precision. Cross-validate with surrogate citrate salts (e.g., trisodium citrate) when this compound data are limited, as done in GreenScreen assessments .

Q. What are the pitfalls in extrapolating animal toxicology data to human safety profiles for this compound?

  • Answer : Potassium and magnesium are endogenous ions, but high-dose citrate may alter gut microbiota or electrolyte balance. ToxServices LLC highlights data gaps in chronic neurotoxicity and endocrine disruption. Use physiologically based pharmacokinetic (PBPK) modeling to adjust animal-derived NOAELs (No Observed Adverse Effect Levels) for human equivalence .

Tables for Quick Reference

Parameter This compound Potassium Citrate Magnesium Citrate
Urinary Citrate Increase129 mg/day 105 mg/day 35 mg/day
CaOx Saturation Reduction45% 28% N/A
Bioavailability (Mg)Equivalent to magnesium citrate N/ABaseline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。